molecular formula C19H14N4O2 B2710943 4-[3-(5-Oxo-1-phenylpyrrolidin-3-yl)-1,2,4-oxadiazol-5-yl]benzonitrile CAS No. 1171400-40-0

4-[3-(5-Oxo-1-phenylpyrrolidin-3-yl)-1,2,4-oxadiazol-5-yl]benzonitrile

Cat. No. B2710943
CAS RN: 1171400-40-0
M. Wt: 330.347
InChI Key: HFGLLJRWJOOFSU-UHFFFAOYSA-N
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Description

The compound “4-[3-(5-Oxo-1-phenylpyrrolidin-3-yl)-1,2,4-oxadiazol-5-yl]benzonitrile” is a chemical compound with the molecular formula C19H14N4O2. It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrrolidine ring, which is a five-membered nitrogen heterocycle. This ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .

Scientific Research Applications

Aromatic Polyamides with 1,3,4-Oxadiazole and Benzonitrile Units

Aromatic polyamides incorporating 1,3,4-oxadiazole or benzonitrile units exhibit remarkable thermal stability and solubility, enabling their casting into thin, flexible films. These materials possess significant tensile strengths and moduli, alongside notable elongation at break values, and one variant exhibited blue fluorescence, showcasing their potential in high-performance materials applications (Sava et al., 2003).

Photoluminescent Properties of Mesogens Containing 1,3,4-Oxadiazole

Mesogens with 1,3,4-oxadiazole structures have been found to display cholesteric and nematic/smectic A mesophases over wide temperature ranges. Notably, these compounds exhibit strong blue fluorescence and good photoluminescence quantum yields in chloroform, underlining their applicability in photonic and display technologies (Han et al., 2010).

Corrosion Inhibition by Oxadiazole Derivatives

Newly synthesized oxadiazole derivatives have demonstrated impressive corrosion inhibition efficiencies on mild steel in hydrochloric acid solutions. These findings, supported by various analytical techniques, underscore the potential of oxadiazole compounds in protecting industrial materials against corrosive environments (Kalia et al., 2020).

Synthesis and Anti-HIV Activity

The synthesis of 4-adamantyl-5-aryl-3-phenyl-delta 2-1,2,4-oxadiazolines through 1,3-dipolar cycloaddition reactions has been explored for antiviral applications, particularly against HIV. This research highlights the potential of oxadiazoline derivatives in developing new therapeutic agents (Chimirri et al., 1994).

Electronic Materials and LED Applications

The synthesis and characterization of 1,3,4-oxadiazole derivatives for use in electronic materials have revealed their capacity for significant enhancement of light-emitting diode (LED) efficiency. These compounds serve as excellent electron-transporting materials, demonstrating their utility in improving the performance of electronic and photonic devices (Zhang et al., 2007).

properties

IUPAC Name

4-[3-(5-oxo-1-phenylpyrrolidin-3-yl)-1,2,4-oxadiazol-5-yl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O2/c20-11-13-6-8-14(9-7-13)19-21-18(22-25-19)15-10-17(24)23(12-15)16-4-2-1-3-5-16/h1-9,15H,10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFGLLJRWJOOFSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2)C3=NOC(=N3)C4=CC=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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